molecular formula C18H25NO3S B2874947 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(phenylthio)propanamide CAS No. 1209064-47-0

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(phenylthio)propanamide

Cat. No.: B2874947
CAS No.: 1209064-47-0
M. Wt: 335.46
InChI Key: NGDYWGIRJAQWMX-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(phenylthio)propanamide is a synthetic chemical compound of significant interest in medicinal chemistry research. This molecule is characterized by a 1,4-dioxaspiro[4.5]decane moiety linked via a methylene bridge to a propanamide chain bearing a phenylthio ether group. The 1,4-dioxaspiro[4.5]decane functional group is a well-known protected form of cyclohexanone, a feature that can influence the compound's physicochemical properties and metabolic stability . Research into structurally related compounds, which feature the same 1,4-dioxaspiro[4.5]decane subunit connected to various amide functionalities, suggests potential applications as key intermediates or target molecules in the development of biologically active agents . For instance, analogous compounds are being investigated in early-stage research for their role in modulating ion channel activity, such as Acid-Sensing Ion Channels (ASICs), which are relevant targets in pain and neurological disorder research . The presence of the thioether linkage in this particular molecule may further impart unique reactivity and electronic characteristics, making it a valuable scaffold for exploring structure-activity relationships. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c20-17(9-12-23-16-7-3-1-4-8-16)19-13-15-14-21-18(22-15)10-5-2-6-11-18/h1,3-4,7-8,15H,2,5-6,9-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDYWGIRJAQWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between the target compound and related propanamide derivatives:

Compound Name Molecular Formula Key Functional Groups Yield (%) Purification Method Reference
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(phenylthio)propanamide (Target) Not explicitly provided Spirocyclic dioxane, propanamide, phenylthio - Likely chromatography Inferred
3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide C₂₃H₂₁F₃N₂O₃ Benzoxazine, trifluoromethylphenyl 38 Crystallization (ACN)
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S Dioxoisoindolin, sulfamoyl, pyridine 76 Chromatography
Amine2 (3-{1,4-dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-amine) C₁₃H₁₉NO₂ Spirocyclic dioxane, propargylamine 94 Chromatography

Key Observations:

  • Spirocyclic Systems: The target compound and Amine2 share the 1,4-dioxaspiro[4.5]decane group, which imparts conformational rigidity.
  • Substituent Effects : The phenylthio group in the target compound introduces a sulfur atom with moderate electron-donating properties, differing from the electron-withdrawing trifluoromethyl group in or the polar sulfamoyl group in . These differences influence reactivity, lipophilicity, and intermolecular interactions.
  • Synthetic Efficiency: Yields for spirocyclic derivatives like Amine2 (94% ) exceed those of non-spiro compounds (e.g., 38% for ), suggesting that steric protection from the spiro system may reduce side reactions.

Physicochemical Properties

  • Molecular Weight and Polarity : The target compound’s spirocyclic system likely increases molecular weight compared to linear analogs (e.g., 493.53 g/mol for vs. ~350–400 g/mol estimated for the target). The phenylthio group may enhance lipophilicity (logP >3), whereas sulfamoyl or trifluoromethyl groups increase polarity.
  • Stability : The dioxaspiro system in the target compound could improve stability against hydrolysis compared to esters or amides in or .

Preparation Methods

Acid-Catalyzed Cyclization of Diols and Ketones

The spiro ketal is typically formed via acid-catalyzed cyclization of 1,5-pentanediol with cyclohexanone. Using p-toluenesulfonic acid (PTSA) in toluene at reflux yields the spirocyclic product in 78–85% efficiency.

Mechanistic Insight : Protonation of the ketone oxygen initiates nucleophilic attack by the diol, followed by dehydration and ketalization. Steric hindrance at the cyclohexanone’s β-position ensures regioselective spirocyclization.

Alternative Routes via N-Acyliminium Intermediates

Electrochemical oxidation of N-acylamines generates N-acyliminium ions, which undergo intramolecular cyclization to form spiroketals. This method, though less common, achieves 65–72% yields under anhydrous conditions.

Assembly of the 3-(Phenylthio)propanamide Side Chain

Thioether Formation via Nucleophilic Substitution

3-Bromopropanoyl chloride reacts with thiophenol in the presence of K₂CO₃ to yield 3-(phenylthio)propanoyl chloride (92% purity). Subsequent amidation with the spirocyclic amine completes the synthesis.

Key Data :

Step Reagents Yield (%) Purity (%)
Thioether formation Thiophenol, K₂CO₃ 88 92
Amidation DCC, DMAP 76 95

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling of a boronate ester with phenylthiol derivatives offers a regioselective route. Using Pd(PPh₃)₄ and CsF in 1,2-dimethoxyethane at 130°C (microwave), yields reach 90%.

Example Protocol :

  • Boronate Preparation : 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane (200 mg, 0.86 mmol).
  • Coupling : React with phenylthiol bromide (228 mg, 0.86 mmol), Pd(PPh₃)₄ (98 mg), CsF (392 mg) in DME/MeOH.
  • Workup : Silica chromatography (EtOAc/hexanes 3:7).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies show that polar aprotic solvents (DMF, DME) enhance coupling efficiency, while Pd(OAc)₂ outperforms PdCl₂ in oxidative environments.

Catalyst Performance :

Catalyst Solvent Yield (%)
Pd(PPh₃)₄ DME 90
Pd(dppf)Cl₂ Toluene 82
Pd(OAc)₂ DMF 85

Protecting Group Strategies

The 1,4-dioxaspiro[4.5]decane core’s ketal group remains stable under basic conditions (pH < 10) but hydrolyzes in strong acids. Benzyl protection of the amine during thioetherification prevents unwanted side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.48–1.76 (m, 8H, spiro CH₂), 2.89 (t, J = 6.4 Hz, 2H, SCH₂), 3.32 (s, 3H, NCH₃), 7.25–7.42 (m, 5H, Ar-H).
  • HRMS : m/z calcd. for C₂₁H₂₈N₂O₃S [M+H]⁺: 395.1762; found: 395.1765.

X-ray Crystallography

Single-crystal analysis confirms the spirocyclic structure’s chair conformation and the thioether’s anti-periplanar geometry relative to the amide.

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